1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
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Overview
Description
1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, 2-(2R)-1-methylpyrrolidine, and pyrrolo[2,3-b]pyridine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-2-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzenesulfonyl group and the pyrrolopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H21N3O2S/c1-21-12-6-8-16(21)14-17-13-15-7-5-11-20-19(15)22(17)25(23,24)18-9-3-2-4-10-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/t16-/m1/s1 |
InChI Key |
GZXYPSMPYVTOJH-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Canonical SMILES |
CN1CCCC1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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